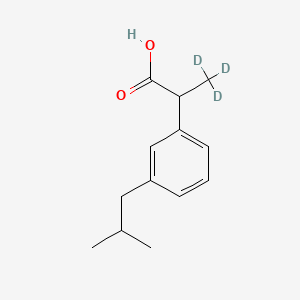

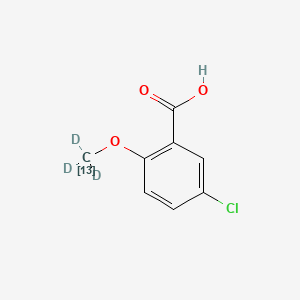

2-Chloro-6-(methylthio)benzenemethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(methylthio)benzenemethanol, commonly referred to as 2-CMBM, is an organic compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. A derivative of benzene, 2-CMBM is a colorless, volatile liquid with a characteristic odor. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also an important component in the synthesis of many polymers and materials.

Applications De Recherche Scientifique

Regioselective Synthesis

2-Chloro-6-(methylthio)benzenemethanol plays a significant role in the regioselective synthesis of chlorophenols, demonstrating its utility as a regioselectivity modifier in the chlorination reactions of various phenols. This process, leveraging sulfuryl chloride with aluminum or ferric chloride as activators, showcases the compound's effectiveness in facilitating para-selective chlorination of specific phenolic compounds. This methodology provides a streamlined approach to synthesizing important chlorophenols, which have broad applications in chemical research and industry (Smith, Al-Zuhairi, Elliott, & El‐Hiti, 2018).

Dyeing Properties and Reactivity

The compound's derivatives have been explored for their reactivity and chemical selectivity, particularly in the context of dyeing properties. Research on 2-chloro-s-triazinyl reactive dyes, which incorporate a 2-chloro-4-methylthio group, reveals these derivatives' high propensity for undergoing reactions favorable for textile dyeing. This includes their excellent fixation to cotton on exhaust dyeing, demonstrating the compound's potential in developing new dyes with desirable reactivity and selectivity for industrial applications (Karapinar, Phillips, & Taylor, 2007).

Chemical Sensing

A novel application of this compound derivatives is in the field of chemical sensing. A photochromic diarylethene derivative, incorporating a 2-(methylthio)benzenamine unit, has demonstrated selective fluorometric/colorimetric sensing of metal ions. This innovative approach allows for the easy detection of Cu2+ ions through visible color changes and distinguishes between Cu2+ and Zn2+ ions via distinct fluorescence signals, highlighting the compound's utility in developing sensitive and selective chemosensors (Guo, Liu, Fan, & Pu, 2018).

Catalysis and Chemical Transformations

This compound and its derivatives have found applications in catalysis and chemical transformations. For instance, the synthesis and antitumor evaluation of novel 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(1H-benzo[d]imidazol-2(3H)-ylidene)Benzenesulfonamides showcase the compound's relevance in medicinal chemistry. These derivatives exhibit significant cytotoxic activity against various cancer cell lines, underscoring the potential for developing new therapeutic agents based on the compound's structural framework (Tomorowicz, Sławiński, Żołnowska, Szafrański, & Kawiak, 2020).

Safety and Hazards

The safety information available indicates that 2-Chloro-6-(methylthio)benzenemethanol may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do, then continue rinsing (P305+P351+P338) .

Propriétés

IUPAC Name |

(2-chloro-6-methylsulfanylphenyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDOOEIYIUANSRG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=CC=C1)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl-dimethyl-[(Z)-3-methyl-4-phenylmethoxybut-2-enoxy]silane](/img/structure/B584406.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![N-[1-[4-[(2,4-dimethoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]-2-(1H-indol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B584419.png)